molecular formula C7H13ClFNO B14909738 (R)-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride

(R)-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride

Katalognummer: B14909738
Molekulargewicht: 181.63 g/mol
InChI-Schlüssel: OXVFYIBSTLZPFO-FYZOBXCZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound is characterized by a spirocyclic framework that includes a fluorine atom, an oxygen atom, and a nitrogen atom, making it a versatile candidate for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic framework.

    Introduction of the fluorine atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety for handling hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

®-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Oxone®, formic acid

    Reducing agents: Sodium borohydride

    Fluorinating agents: Diethylaminosulfur trifluoride (DAST)

Major Products Formed

The major products formed from these reactions include various spirocyclic derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Wissenschaftliche Forschungsanwendungen

®-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of ®-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic framework and the presence of the fluorine atom contribute to its binding affinity and selectivity. The compound can modulate the activity of its targets by forming stable complexes, leading to changes in biological pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride is unique due to the presence of the fluorine atom, which enhances its chemical reactivity and binding affinity. The spirocyclic framework also provides structural rigidity, making it a valuable scaffold for the development of new molecules with specific biological activities.

Eigenschaften

Molekularformel

C7H13ClFNO

Molekulargewicht

181.63 g/mol

IUPAC-Name

(7R)-7-fluoro-5-oxa-2-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C7H12FNO.ClH/c8-6-1-2-7(10-3-6)4-9-5-7;/h6,9H,1-5H2;1H/t6-;/m1./s1

InChI-Schlüssel

OXVFYIBSTLZPFO-FYZOBXCZSA-N

Isomerische SMILES

C1CC2(CNC2)OC[C@@H]1F.Cl

Kanonische SMILES

C1CC2(CNC2)OCC1F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.